4-{[2-(1H-indol-3-yl)ethyl]amino}-3-nitrobenzoic acid
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Description
The compound “4-{[2-(1H-indol-3-yl)ethyl]amino}-3-nitrobenzoic acid” is a complex organic molecule. It contains an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound also has an ethylamine group attached to the indole ring, a nitro group, and a carboxylic acid group attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring, the ethylamine group, the nitro group, and the carboxylic acid group. These functional groups would likely confer specific chemical properties to the compound, such as acidity/basicity, reactivity, and potential for hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation . The nitro group could potentially be reduced to an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like the carboxylic acid and the nitro group would likely make the compound relatively polar and potentially soluble in polar solvents .Safety and Hazards
Properties
IUPAC Name |
4-[2-(1H-indol-3-yl)ethylamino]-3-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c21-17(22)11-5-6-15(16(9-11)20(23)24)18-8-7-12-10-19-14-4-2-1-3-13(12)14/h1-6,9-10,18-19H,7-8H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGCRJPZNXTITQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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